(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
Description
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYZXXBTJHJISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031878 | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102067-84-5 | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102067-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, commonly referred to as a homoisoflavonoid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one features a chroman-4-one backbone with hydroxyl groups that contribute to its reactivity and biological activity. The presence of multiple hydroxyl groups enhances its potential as a therapeutic agent.
Anticancer Activity
Numerous studies have investigated the anticancer properties of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one.
In Vitro Studies
- Cell Line Evaluations :
- Mechanism of Action :
Case Studies
- A study conducted by researchers at the University of Indianapolis demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for development as an anticancer drug .
Antioxidant Activity
The antioxidant properties of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one have also been assessed through various assays:
- DPPH Radical Scavenging :
- Ferric Reducing Antioxidant Power (FRAP) :
Therapeutic Applications
Given its biological activities, (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one may have several therapeutic applications:
- Cancer Therapy : Due to its potent anticancer properties, it could be developed into a novel chemotherapeutic agent.
- Neuroprotection : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor.
Summary Table of Biological Activities
| Activity Type | Assessed Methodology | Results |
|---|---|---|
| Anticancer Activity | MTT Assay on various cancer cell lines | IC50 ~ 20.1 µM against BT549 |
| Apoptosis Induction | Western Blot Analysis | Upregulation of pro-apoptotic factors |
| Antioxidant Activity | DPPH Scavenging Test | Inhibition: 24.30% - 35% |
| Ferric Reducing Power | FRAP Test | Significant reduction observed |
Comparison with Similar Compounds
Key Structural Features:
- Chroman-4-one backbone : A bicyclic structure with a ketone group at C-2.
- 3,4-Dihydroxybenzylidene moiety : An α,β-unsaturated ketone system (E-configuration) that enhances electrophilicity and redox activity.
- 7-Hydroxyl group : Contributes to hydrogen bonding and antioxidant capacity .
Comparison with Similar Compounds
Homoisoflavonoids share the chroman-4-one skeleton but differ in substituents, stereochemistry, and bioactivity. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs from Caesalpinia sappan
Key Finding: The α,β-unsaturated ketone in (E)-3-(3,4-DHB)-7-hydroxychroman-4-one enhances endothelium-independent vasodilation compared to saturated analogs like sappanone B .
Natural Homoisoflavonoids from Other Species
Key Finding : The 3,4-dihydroxybenzylidene moiety in (E)-3-(3,4-DHB)-7-hydroxychroman-4-one is critical for dual vasorelaxant mechanisms (endothelium-dependent and independent), unlike analogs with single hydroxyl or saturated linkages .
Data Tables
Table 1. Vasorelaxant Potency of Caesalpinia sappan Homoisoflavonoids
Table 2. Cytotoxic Activity of Homoisoflavonoids
Preparation Methods
Synthesis of Hydroxyacetophenone Intermediate
Starting from 3,4,5-trimethoxyphenol, acetylation is performed using acetic anhydride and boron trifluoride etherate (BF3·OEt2). The amount of BF3·OEt2 influences the reaction outcome: 3 equivalents induce simultaneous demethylation, while 1 equivalent leads only to acetylation without demethylation. This step yields 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one with approximately 87% yield after purification by flash column chromatography (ethyl acetate/n-hexane = 1:3).
| Step | Reagents & Conditions | Product & Yield |
|---|---|---|
| Acetylation & Demethylation | Ac2O, BF3·OEt2 (3 equiv), 70 °C, 4 h | 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (87%) |
Formation of 5,7,8-Trimethoxychroman-4-one
The acetophenone intermediate is treated with DMF-DMA in dimethoxyethane (DME) at 80 °C for 24 hours, followed by acidification with concentrated HCl at 50 °C. This cyclization forms the chroman-4-one core with good yield (~76%).
| Step | Reagents & Conditions | Product & Yield |
|---|---|---|
| Cyclization | DMF-DMA, DME, 80 °C, 24 h; then c-HCl, 50 °C, 1 h | 5,7,8-trimethoxy-4H-chromen-4-one (76%) |
Catalytic Hydrogenation and Demethylation
The chroman-4-one is subjected to catalytic hydrogenation (5% Pd/C under H2 atmosphere) to reduce double bonds and remove benzyl protecting groups. Following hydrogenation, boron trichloride (BCl3) is used to demethylate methoxy groups, exposing hydroxy functionalities. This step is critical to obtain the desired hydroxy-substituted chroman-4-one derivatives.
| Step | Reagents & Conditions | Product & Yield |
|---|---|---|
| Hydrogenation | 5% Pd/C, H2, room temperature, 1 h | Debenzylated chroman-4-one |
| Demethylation | BCl3 in CH2Cl2, 0 °C, 30 min | Hydroxychroman-4-one derivatives (up to 96%) |
Aldol Condensation to Form Benzylidene Chroman-4-one
The final step involves condensation of the hydroxychroman-4-one intermediate with 3,4-dihydroxybenzaldehyde under acidic catalysis (p-toluenesulfonic acid) in refluxing toluene for 12-13 hours. This produces the (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one with yields around 60-70% after purification.
| Step | Reagents & Conditions | Product & Yield |
|---|---|---|
| Aldol Condensation | 3,4-dihydroxybenzaldehyde, p-TsOH, toluene, reflux, 12 h | (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (60-70%) |
Summary Table of Key Synthetic Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one | Ac2O, BF3·OEt2 (3 equiv), 70 °C, 4 h | 87 | Acetylation with controlled demethylation |
| 2 | 5,7,8-trimethoxy-4H-chromen-4-one | DMF-DMA, DME, 80 °C, 24 h; c-HCl, 50 °C, 1 h | 76 | Cyclization to chroman-4-one core |
| 3 | Debenzylated chroman-4-one | 5% Pd/C, H2, RT, 1 h | 90+ | Catalytic hydrogenation |
| 4 | Hydroxychroman-4-one derivatives | BCl3, CH2Cl2, 0 °C, 30 min | 70-96 | Demethylation of methoxy groups |
| 5 | (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one | 3,4-dihydroxybenzaldehyde, p-TsOH, toluene, reflux, 12 h | 60-70 | Aldol condensation to final product |
Research Findings and Analysis
- The use of BF3·OEt2 is pivotal in controlling the degree of demethylation during acetylation, which directly affects the yield and purity of the acetophenone intermediate.
- DMF-DMA-mediated cyclization is an efficient method to form the chroman-4-one core, which is a key structural motif.
- Catalytic hydrogenation combined with BCl3 demethylation allows selective removal of protecting groups and exposure of hydroxy groups without degrading the chroman-4-one skeleton.
- Aldol condensation under acidic conditions is a robust approach to introduce the benzylidene moiety with good stereoselectivity favoring the (E)-isomer.
- Purification by flash column chromatography using solvent systems such as ethyl acetate/n-hexane/methanol mixtures is effective for isolating high-purity intermediates and final products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one, and how can purity be validated?
- Methodology : Synthesis typically involves Claisen-Schmidt condensation between 7-hydroxychroman-4-one and 3,4-dihydroxybenzaldehyde under acidic or basic conditions. Purity is validated via HPLC (>98% purity threshold) and NMR spectroscopy (e.g., absence of unreacted aldehyde protons at δ 9.8–10.2 ppm). Crystallization in methanol/water mixtures improves yield (70–85%) .
Q. How can the chroman-4-one core structure and stereochemistry be confirmed experimentally?
- Methodology : X-ray crystallography is definitive for confirming the (E)-configuration and dihedral angles of the benzylidene group (e.g., C3–C7 bond angle: 121.5°). Alternative methods include NOESY NMR to detect spatial proximity between H-2′ (benzylidene) and H-4 (chromanone) .
Q. What spectroscopic techniques are critical for characterizing substituent effects on bioactivity?
- Methodology : UV-Vis spectroscopy (λmax ~320 nm for conjugated π-system) and FT-IR (C=O stretch at 1660–1680 cm⁻¹) identify electronic interactions. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 314.08 [M+H]<sup>+</sup> .
Advanced Research Questions
Q. How do hydrogen-bonding networks and lattice energy influence the compound’s stability in solid-state formulations?
- Methodology : Single-crystal XRD reveals O–H···O hydrogen bonds between phenolic –OH and chromanone carbonyl groups (bond length: 2.65–2.75 Å). Lattice energy calculations (DFT, B3LYP/6-31G*) predict stability trends, with entropy penalties assessed via thermogravimetric analysis (TGA) .
Q. What mechanisms underlie the compound’s antioxidant activity, and how can conflicting IC50 values across studies be resolved?
- Methodology : Radical scavenging (DPPH/ABTS assays) shows dose-dependent activity (IC50: 12–25 μM). Contradictions arise from solvent polarity (e.g., DMSO vs. ethanol) affecting phenolic proton donation. Standardize assays using PBS (pH 7.4) and control for metal chelation via EDTA .
Q. How can computational models predict the compound’s interaction with biological targets like COX-2 or NF-κB?
- Methodology : Molecular docking (AutoDock Vina) using PDB IDs 5KIR (COX-2) and 1NFI (NF-κB) identifies key interactions:
- Hydrogen bonds : C7–OH with Arg120 (COX-2, ΔG = −8.2 kcal/mol).
- π-Stacking : Benzylidene ring with Tyr371 (NF-κB). Validate via SPR binding assays (KD ≤ 10 μM) .
Q. What strategies mitigate oxidative degradation during in vitro assays?
- Methodology : Degradation pathways (e.g., quinone formation) are monitored via LC-MS. Stabilize solutions with 0.1% ascorbic acid and conduct assays under inert atmosphere (N2). Accelerated stability studies (40°C/75% RH) confirm shelf-life .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values for this compound?
- Resolution : LogP variations (1.8–2.5) stem from measurement techniques (shake-flask vs. HPLC). Use a standardized protocol (OECD 117) with octanol/water partitioning. Computational models (ALOGPS 3.0) align better with experimental HPLC-derived logP (2.3 ± 0.1) .
Q. How can discrepancies in cytotoxicity profiles across cell lines be addressed?
- Resolution : Normalize data using cell viability controls (MTT assay) and account for membrane permeability differences (e.g., P-gp efflux in Caco-2 cells). IC50 values should be reported with Hill coefficients (nH >1 indicates cooperative binding) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
